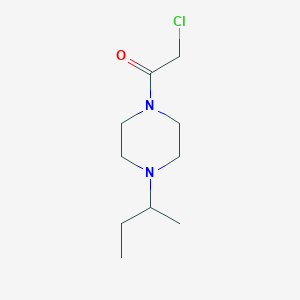
1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a butan-2-yl group and a chloroethanone moiety. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone typically involves the reaction of 1-(4-butan-2-ylpiperazin-1-yl)ethanone with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroethanone product. The general reaction scheme is as follows:
Starting Material: 1-(4-Butan-2-ylpiperazin-1-yl)ethanone
Reagent: Thionyl chloride (SOCl₂)
Reaction Conditions: Anhydrous conditions, typically at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by various nucleophiles, such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloroethanone moiety to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH₃) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols.
Aplicaciones Científicas De Investigación
1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of various pharmacologically active compounds.
Biological Studies: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Industrial Chemistry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The chloroethanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Butylpiperazin-1-yl)-2-chloroethanone
- 1-(4-Methylpiperazin-1-yl)-2-chloroethanone
- 1-(4-Phenylpiperazin-1-yl)-2-chloroethanone
Uniqueness
1-(4-Butan-2-ylpiperazin-1-yl)-2-chloroethanone is unique due to the presence of the butan-2-yl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature can affect the compound’s lipophilicity, metabolic stability, and receptor binding affinity, distinguishing it from other piperazine derivatives.
Propiedades
Número CAS |
705943-73-3 |
|---|---|
Fórmula molecular |
C10H19ClN2O |
Peso molecular |
218.72 g/mol |
Nombre IUPAC |
1-(4-butan-2-ylpiperazin-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C10H19ClN2O/c1-3-9(2)12-4-6-13(7-5-12)10(14)8-11/h9H,3-8H2,1-2H3 |
Clave InChI |
CSQGEONKUPHZDB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)N1CCN(CC1)C(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


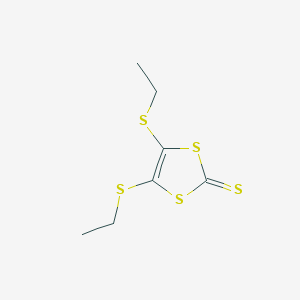


![benzyl 3-amino-2-phenyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate](/img/structure/B13954053.png)
![N-(4-chlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13954065.png)

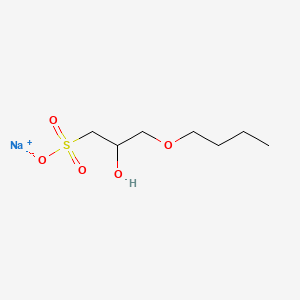
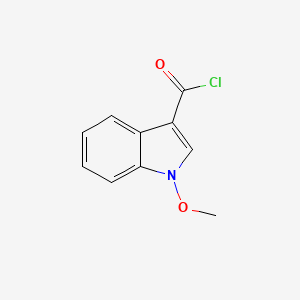
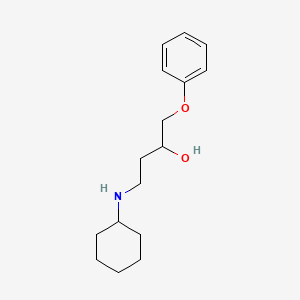
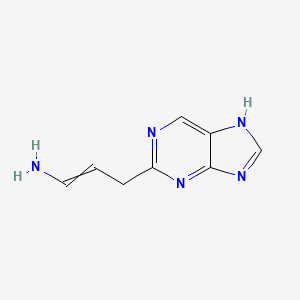
![2-(6-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13954093.png)
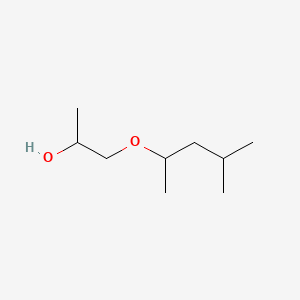
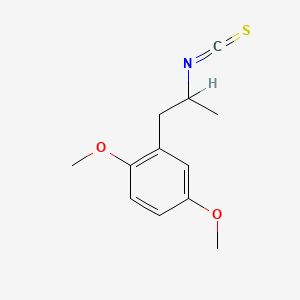
![Benzyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13954115.png)
